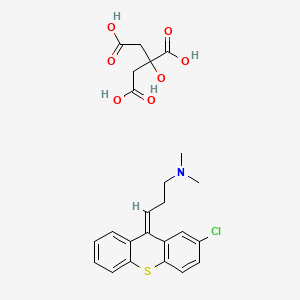

Chlorprothixene citrate

Description

Properties

IUPAC Name |

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS.C6H8O7/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-10,12H,5,11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b14-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSAIYYYWWMOOQ-KIUKIJHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14241-35-1, 861959-57-1 | |

| Record name | 2-Chloro-N,N-dimethylthioxanthene-.delta.9,gamma-propylamine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014241351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorprothixene citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861959571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-N,N-dimethylthioxanthene-δ9,γ-propylamine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPROTHIXENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814JN9G41D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Chlorprothixene Citrate

Established Synthetic Pathways for Chlorprothixene (B1288) Precursors

The synthesis of chlorprothixene typically begins with the formation of a key intermediate, 2-chlorothioxanthone (B32725). gpatindia.comwikidoc.org This precursor is then subjected to a series of reactions to introduce the desired side chain and create the final active molecule.

Nucleophilic Aromatic Substitution Reactions

A common method for synthesizing the 2-chlorothioxanthone precursor involves a nucleophilic aromatic substitution (SNAr) reaction. gpatindia.comwikidoc.org This can be achieved by reacting 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene (B145707) to produce 2-(4-chlorophenylthio)benzoic acid. gpatindia.com An alternative starting point utilizes the reaction of 2-iodobenzoic acid with 4-chlorothiophenol (B41493) to yield the same intermediate. wikidoc.org

Recent research has also demonstrated the use of SNAr reactions in the synthesis of new halogen-substituted thioxanthene (B1196266) derivatives. acs.orgacs.org For instance, the reaction of 2-fluorobenzaldehyde (B47322) with various thiophenol compounds serves as an initial step in a two-step synthesis of new secondary alcohols that can be cyclized into thioxanthenes. acs.org

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-mercaptobenzoic acid | 1-bromo-4-chlorobenzene | 2-(4-chlorophenylthio)benzoic acid | gpatindia.com |

| 2-iodobenzoic acid | 4-chlorothiophenol | 2-(4-chlorophenylthio)benzoic acid | wikidoc.org |

| 2-fluorobenzaldehyde | Thiophenol compounds | Secondary alcohols for thioxanthene synthesis | acs.org |

Intramolecular Cyclization Techniques

Following the formation of the thioether intermediate, intramolecular cyclization is employed to form the tricyclic thioxanthone core. gpatindia.comwikidoc.org The 2-(4-chlorophenylthio)benzoic acid is first converted to its acid chloride, typically using phosphorus pentachloride. gpatindia.com This acid chloride then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by aluminum chloride, to yield 2-chlorothioxanthone. gpatindia.comwikidoc.org

Modern advancements in intramolecular cyclization have focused on more efficient and environmentally friendly methods. The intramolecular Friedel-Crafts alkylation (FCA) of secondary alcohols using organic Brønsted acids like trifluoroacetic acid (TFA) has emerged as a powerful technique for synthesizing various thioxanthene derivatives. acs.orgacs.orgacs.org This method avoids the use of corrosive halide reagents. acs.org

| Intermediate | Reagent(s) | Product | Reference(s) |

| 2-(4-chlorophenylthio)benzoic acid | Phosphorus pentachloride, then Aluminum chloride | 2-chlorothioxanthone | gpatindia.comwikidoc.org |

| Secondary alcohols | Trifluoroacetic acid (TFA) | 9-aryl/alkyl thioxanthene derivatives | acs.orgacs.orgacs.org |

Tertiary Alcohol Formation and Dehydration

The final steps in the synthesis of chlorprothixene involve the addition of the dimethylaminopropyl side chain. gpatindia.comrsc.org This is achieved by reacting 2-chlorothioxanthone with 3-dimethylaminopropylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. gpatindia.comrsc.org

The subsequent dehydration of this tertiary alcohol yields chlorprothixene. gpatindia.comrsc.org One method involves the acylation of the tertiary hydroxyl group with acetyl chloride, followed by pyrolysis of the resulting acetate. gpatindia.com Another approach is the chlorination of the tertiary alcohol with thionyl chloride, followed by the addition of dimethylamine (B145610) at a high temperature. wikidoc.org

| Reactant | Reagent | Intermediate | Dehydration Method | Final Product | Reference(s) |

| 2-chlorothioxanthone | 3-dimethylaminopropylmagnesium bromide | Tertiary alcohol | Acylation with acetyl chloride and pyrolysis | Chlorprothixene | gpatindia.com |

| 2-chlorothioxanthone | 3-dimethylaminopropylmagnesium bromide | Tertiary alcohol | Chlorination with thionyl chloride and addition of dimethylamine | Chlorprothixene | wikidoc.org |

Advanced Synthetic Strategies for Novel Thioxanthene Derivatives

The thioxanthene scaffold is a versatile platform for the development of new therapeutic agents. Researchers are continuously exploring advanced synthetic strategies to create novel derivatives with improved properties.

Halogen-Substituted Thioxanthene Synthesis

The synthesis of halogen-substituted thioxanthenes is an active area of research. acs.orgacs.org A reoptimized intramolecular Friedel-Crafts alkylation (FCA) method using trifluoroacetic acid (TFA) as a catalyst has been successfully employed to synthesize new 2-halo-9-aryl/alkyl thioxanthene derivatives with high yields. acs.orgacs.org This method involves the initial synthesis of functionalized alcohol precursors, which are then cyclized to form the desired thioxanthene derivatives. acs.orgacs.org This approach has been shown to be effective even for compounds with deactivating halogen groups, which typically result in lower yields in traditional FCA reactions. acs.org

Functionalization through Derivatization Reactions (e.g., Oxidation to Sulfone)

Thioxanthenes can be further functionalized through various derivatization reactions to explore new chemical space and biological activities. acs.org A notable example is the oxidation of the sulfur atom in the thioxanthene ring to a sulfone. acs.org This transformation can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org This derivatization demonstrates the potential to convert synthesized thioxanthenes into other useful compounds. acs.org The synthesis of thioxanthone 10,10-dioxides has also been achieved through the oxidation of pre-assembled thioxanthones. acs.org

| Thioxanthene Derivative | Reagent | Product | Reference |

| Synthesized thioxanthene | meta-chloroperoxybenzoic acid (m-CPBA) | Sulfone derivative | acs.org |

| Pre-assembled thioxanthones | Oxidizing agents | Thioxanthone 10,10-dioxides | acs.org |

Stereochemical Considerations in Thioxanthene Synthesis

The synthesis of thioxanthene derivatives like chlorprothixene often results in the formation of geometric isomers, which can exhibit different pharmacological activities.

Cis/Trans Isomerism and Synthetic Control

The double bond in the propylidene side chain of chlorprothixene gives rise to cis (Z) and trans (E) isomers. It has been established that the cis(Z)-isomer of chlorprothixene possesses significant antidopaminergic potency, while the trans(E)-isomer is practically inactive in this regard. jopcr.comnih.gov This difference in activity underscores the critical importance of controlling the stereochemical outcome of the synthesis.

The dehydration of the tertiary alcohol intermediate is a key step where the isomeric ratio can be influenced. wikidoc.orggpatindia.com The choice of acid catalyst used in this dehydration step can affect the ratio of the resulting E and Z isomers. jopcr.com For instance, studies on related thioxanthene derivatives have shown that different acids can lead to varying proportions of the geometric isomers. jopcr.com

The separation and characterization of these isomers are crucial. Techniques such as high-performance liquid chromatography (HPLC) with specific stationary phases and X-ray crystallography have been employed to isolate and identify the individual cis and trans isomers of chlorprothixene. The distinct melting points of the hydrochloride salts of the isomers also aid in their differentiation. chemicalbook.com

Table 1: Physicochemical Properties of Chlorprothixene Isomers

| Isomer | Melting Point of Hydrochloride Salt | Pharmacological Activity |

| cis (Z)-Chlorprothixene | 209°C chemicalbook.com | Active jopcr.comnih.gov |

| trans (E)-Chlorprothixene | 225°C chemicalbook.com | Inactive jopcr.comnih.gov |

This table provides a summary of the key differences between the cis and trans isomers of chlorprothixene.

The synthesis of hydroxylated and methoxylated derivatives of chlorprothixene has also been explored, often resulting in mixtures of geometric isomers. electronicsandbooks.com The separation and stereochemical assignment of these derivatives are typically achieved through spectroscopic methods, such as infrared (IR) spectroscopy. electronicsandbooks.com

Molecular and Receptor Level Mechanisms of Chlorprothixene

Dopaminergic Receptor Antagonism

A primary mechanism of action for chlorprothixene (B1288) is its antagonism of dopamine (B1211576) receptors. patsnap.com By blocking these receptors, particularly in the mesolimbic pathway, it is thought to alleviate the positive symptoms of psychosis. drugbank.compatsnap.com

Dopamine D2 Receptor Binding and Activity

Chlorprothixene demonstrates a high binding affinity for the dopamine D2 receptor. selleckchem.comselleckchem.commedchemexpress.com This antagonism is a key feature of its antipsychotic properties. patsnap.com Research has shown that chlorprothixene binds to human dopamine D2 receptors with a Ki (inhibition constant) value of approximately 2.96 nM. selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp The interaction involves the protonatable nitrogen atom of the chlorprothixene molecule forming a key bond with the conserved aspartate residue (Asp(3.32)) within the receptor's binding site. researchgate.net This blockade of D2 receptors in the brain's mesolimbic pathway is believed to reduce the excessive dopaminergic activity associated with psychotic symptoms. drugbank.compatsnap.com

Affinity for Other Dopamine Receptors (D1, D3, D4, D5)

Chlorprothixene Dopamine Receptor Binding Affinities

| Receptor | Binding Affinity (Ki) |

| Dopamine D1 | 18 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |

| Dopamine D2 | 2.96 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |

| Dopamine D3 | 4.56 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |

| Dopamine D4 | 0.65 nM wikipedia.org |

| Dopamine D5 | 9 nM selleckchem.commedchemexpress.comselleckchem.comselleck.co.jpselleck.co.jp |

Serotonergic Receptor Modulation

Chlorprothixene's interaction with the serotonin (B10506) system, particularly its antagonism of 5-HT2 receptors, is a significant aspect of its mechanism of action. patsnap.com This serotonergic activity is thought to contribute to its therapeutic effects on negative symptoms and may also modulate some of the side effects associated with dopamine blockade. wikipedia.orgpatsnap.com

5-HT2 Receptor Antagonism

Chlorprothixene is a potent antagonist of the 5-HT2 receptor. selleckchem.comselleck.co.jpselleck.co.jp It has a reported Ki value of 9.4 nM for the 5-HT2 receptor. selleckchem.comselleck.co.jpselleck.co.jp This antagonism is believed to play a role in mitigating some of the extrapyramidal side effects that can be common with pure dopamine antagonists. patsnap.com The interaction with 5-HT2 receptors may also contribute to the management of negative symptoms of schizophrenia, such as social withdrawal. patsnap.com The class of 5-HT2 receptor antagonists includes a variety of drugs used in the treatment of psychiatric conditions. drugbank.com

5-HT6 and 5-HT7 Receptor Binding

Emerging research has highlighted the affinity of chlorprothixene for the 5-HT6 and 5-HT7 serotonin receptor subtypes. selleckchem.comguidetopharmacology.org These receptors are located in limbic regions of the brain and have been implicated in the pathophysiology of schizophrenia. nih.gov Chlorprothixene exhibits high affinity for both the murine 5-HT6 receptor, with a Ki of 3 nM, and the murine 5-HT7 receptor, with a Ki of 5.6 nM. targetmol.com The affinity of antipsychotic agents for 5-HT6 receptors may be a distinguishing factor between typical and some atypical antipsychotics. acnp.org

Chlorprothixene Serotonin Receptor Binding Affinities

| Receptor | Binding Affinity (Ki) |

| 5-HT2 | 9.4 nM selleckchem.comselleck.co.jpselleck.co.jp |

| 5-HT6 | 3 nM (murine) targetmol.com |

| 5-HT7 | 5.6 nM (murine) targetmol.com |

Histaminergic Receptor Interactions

Chlorprothixene Histamine (B1213489) Receptor Binding Affinities

| Receptor | Binding Affinity (Ki) |

| Histamine H1 | 3.75 nM selleckchem.commedchemexpress.comselleckchem.com |

| Histamine H3 | >1000 nM selleckchem.comtargetmol.com |

Cholinergic Receptor Interactions

Chlorprothixene also interacts with the cholinergic system, specifically by antagonizing muscarinic acetylcholine (B1216132) receptors. drugbank.comdrugbank.com

Chlorprothixene is an antagonist of muscarinic acetylcholine receptors, a property that contributes to its anticholinergic effects. drugbank.comdrugbank.com It demonstrates binding affinity for multiple muscarinic receptor subtypes (M1-M5). drugbank.com This antagonism can inhibit the extrapyramidal side effects that are often associated with dopamine receptor blockade. wikipedia.org

The binding affinities (Ki values) of chlorprothixene for the human muscarinic acetylcholine receptor subtypes are presented in the table below. wikipedia.org

Table 2: Binding Affinities of Chlorprothixene for Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 11–26 |

| M2 | 28–79 |

| M3 | 22 |

| M4 | 18 |

| M5 | 25 |

Adrenergic Receptor Interactions

The pharmacological profile of chlorprothixene includes significant interaction with adrenergic receptors.

Chlorprothixene is a potent antagonist of alpha-1 adrenergic receptors. drugbank.comdrugbank.com This action leads to the blockade of the effects of norepinephrine (B1679862) at these receptors, which are located on vascular smooth muscle. cvpharmacology.com The antagonism of alpha-1 adrenergic receptors results in vasodilation and can lead to hypotension. wikipedia.orgnih.gov This effect is a key component of the drug's cardiovascular side-effect profile. dynamedex.com

Gamma-Aminobutyric Acid (GABA) System Interactions

Current research indicates that chlorprothixene may also interact with the GABAergic system. Some studies suggest that chlorprothixene blocks a specific subset of GABA-A receptors in the rat cortex. sigmaaldrich.com The benzodiazepine (B76468) class of drugs, such as chlordiazepoxide, are known to bind to GABA-A receptor complexes, enhancing the inhibitory effects of GABA. drugbank.com While the precise nature and clinical significance of chlorprothixene's interaction with the GABA system require further investigation, it represents another facet of its complex pharmacology.

GABAA Receptor Inhibition

Chlorprothixene has been demonstrated to interact with the γ-aminobutyric acid (GABA) system. Specifically, research has shown that chlorprothixene is capable of blocking a particular subset of GABA-A receptors located in the rat cortex. caymanchem.com This inhibitory action is shared with other antipsychotic drugs, such as clozapine, suggesting a common mechanism of interaction with a specific "core" fraction of GABA-A receptors. caymanchem.com GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, mediate inhibitory neurotransmission by increasing chloride ion influx, leading to hyperpolarization of the neuron. drugbank.com By blocking these receptors, chlorprothixene can interfere with this primary inhibitory system in the central nervous system.

Investigation of Functional Inhibitors of Acid Sphingomyelinase (FIASMA) Activity

Beyond its classical receptor targets, chlorprothixene has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orgmedrxiv.org Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the breakdown of sphingomyelin (B164518) into ceramide. wikipedia.org The accumulation or signaling of ceramide is implicated in various cellular processes, including apoptosis. wikipedia.org

FIASMAs, including chlorprothixene, act via an indirect mechanism. wikipedia.org As cationic amphiphilic drugs, they are understood to insert themselves into the inner leaflet of the lysosomal membrane. This insertion leads to the detachment of membrane-associated enzymes like ASM. Once detached, the enzyme undergoes degradation within the lysosome. wikipedia.org This functional inhibition reduces the activity of ASM, thereby altering the balance of sphingomyelin and ceramide. wikipedia.org Several psychotropic medications, including antipsychotics like chlorpromazine (B137089), fluphenazine, and perphenazine, share this FIASMA property. medrxiv.orgresearchgate.net

Downstream Molecular Signaling Pathway Investigations

Chlorprothixene's antagonism at various G-protein coupled receptors (GPCRs) initiates significant changes in downstream intracellular signaling pathways. These can be broadly categorized into G-protein dependent and G-protein independent cascades.

Chlorprothixene is a potent antagonist at several dopamine receptor subtypes, including D1 and D2, as well as serotonin 5-HT2 receptors. drugbank.comwikipedia.orgpatsnap.com These receptors are GPCRs that modulate the activity of the enzyme adenylyl cyclase, which is responsible for converting ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

D1-like Receptors (D1 and D5): These receptors are coupled to the stimulatory G-protein, Gαs. Activation of D1 receptors by dopamine normally stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates cAMP-dependent Protein Kinase A (PKA), which phosphorylates various downstream targets. nih.gov By acting as an antagonist at D1 receptors, chlorprothixene blocks this pathway, preventing the dopamine-induced rise in cAMP. drugbank.com

D2-like Receptors (D2, D3, D4): These receptors are coupled to the inhibitory G-protein, Gαi/o. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net As an antagonist of D2 receptors, chlorprothixene blocks this inhibitory effect. drugbank.compatsnap.com This disinhibition of adenylyl cyclase results in an increase in cAMP production, an effect that is central to the mechanism of many antipsychotic drugs. researchgate.net

The net effect of chlorprothixene's interaction with dopamine receptors is a complex modulation of the adenylyl cyclase-cAMP-PKA signaling pathway, which plays a crucial role in gene expression, neuronal excitability, and synaptic plasticity.

Table 1: Receptor Binding Profile of Chlorprothixene Kᵢ (nM) values represent the binding affinity of chlorprothixene for various receptors. A smaller value indicates a stronger binding affinity.

| Receptor | Binding Affinity (Kᵢ in nM) |

|---|---|

| Dopamine D1 | 18 |

| Dopamine D2 | 3.2 |

| Dopamine D3 | 3.2 |

| Dopamine D4 | 5.8 |

| Dopamine D5 | 15 |

| Serotonin 5-HT2A | 1.6 |

| Serotonin 5-HT6 | 4.3 |

| Serotonin 5-HT7 | 4.5 |

| Histamine H1 | 2.9 |

| Muscarinic Acetylcholine (various) | 15-67 |

| α1-Adrenergic | 2.2 |

In addition to the canonical G-protein signaling, D2 dopamine receptors can signal through G-protein independent pathways involving the protein β-arrestin 2. nih.gov Research has shown that activation of D2 receptors can promote the formation of a signaling complex composed of β-arrestin 2, the protein phosphatase 2A (PP2A), and the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govresearchgate.net

In this pathway, β-arrestin 2 acts as a scaffold protein. nih.gov Its recruitment to the activated D2 receptor facilitates the interaction between Akt and its negative regulator, PP2A. The proximity enabled by this complex allows PP2A to dephosphorylate and thereby inactivate Akt. nih.gov This β-arrestin 2-mediated inactivation of Akt is a distinct signaling event from the G-protein mediated regulation of cAMP. nih.gov

As a D2 receptor antagonist, chlorprothixene blocks the initial activation of the receptor by dopamine. drugbank.com This action prevents the recruitment of β-arrestin 2 and the subsequent assembly of the Akt/β-arrestin 2/PP2A complex. nih.gov By interfering with this scaffolding function, chlorprothixene inhibits the dopamine-dependent, G-protein independent deactivation of Akt, thereby influencing critical cellular processes regulated by Akt, including cell survival and metabolism. nih.govguidetopharmacology.org

Pre Clinical Research Methodologies and in Vitro/in Vivo Models for Chlorprothixene Citrate

In Vitro Pharmacological Characterization

In vitro pharmacological characterization of chlorprothixene (B1288) involves a variety of techniques to determine its interaction with specific biological targets. These methods are crucial for understanding the compound's mechanism of action at a molecular level.

Receptor Binding Assays (e.g., Ki Value Determination)

Receptor binding assays are fundamental in characterizing the affinity of a compound for various receptors. These assays typically use radiolabeled ligands that have a known high affinity for a specific receptor. By measuring the displacement of the radioligand by the test compound, in this case, chlorprothixene, the inhibition constant (Ki) can be determined. The Ki value is a measure of the compound's binding affinity, with lower values indicating a higher affinity.

The antipsychotic effect of first-generation antipsychotics like chlorprothixene is largely attributed to their ability to antagonize D2 dopamine (B1211576) receptors. scholaris.ca However, these compounds often exhibit a broad receptor binding profile, interacting with various other neurotransmitter receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors. scholaris.ca This polypharmacology contributes to both their therapeutic effects and potential side effects.

Detailed Ki values for chlorprothixene at various receptors are essential for a comprehensive understanding of its pharmacological profile. While specific Ki values for chlorprothixene were not found in the provided search results, the general principle of using radioligand displacement assays to determine these values for antipsychotics is well-established. acs.org The process involves incubating a preparation of cells or membranes expressing the receptor of interest with a radioligand and varying concentrations of the unlabeled competitor drug. google.comgoogle.com The amount of bound radioactivity is then measured to calculate the concentration of the drug that inhibits 50% of the specific binding (IC50), which is then used to calculate the Ki value using the Cheng-Prusoff equation. google.com

Table 1: Representative Receptor Binding Assay Data for Antipsychotics (Illustrative)

| Receptor | Radioligand | Reference Compound | Ki (nM) - Example |

| Dopamine D2 | [3H]-Spiperone | Haloperidol | 1.5 |

| Serotonin (B10506) 5-HT2A | [3H]-Ketanserin | Risperidone | 2.1 |

| Histamine (B1213489) H1 | [3H]-Pyrilamine | Diphenhydramine | 0.8 |

| Muscarinic M1 | [3H]-Pirenzepine | Atropine | 1.2 |

| Adrenergic α1 | [3H]-Prazosin | Phentolamine | 0.9 |

In Vivo Animal Model Applications for Pharmacological Studies

In vivo animal models are indispensable for studying the complex physiological and behavioral effects of compounds like chlorprothixene in a living organism. These models allow for the investigation of its action on the central nervous system and other biological systems.

Models for Central Nervous System Research

Animal models, particularly in rodents, are extensively used in central nervous system (CNS) research to study the effects of antipsychotic drugs. drugbank.com These models can be used to assess a range of behaviors relevant to psychosis and the therapeutic actions of antipsychotics.

For instance, chlorprothixene has been used in studies involving isoflurane-anesthetized mice for pupillary light reflex imaging. researchgate.net In such studies, it is used as a sedative to reduce the required dose of isoflurane, which can otherwise negatively impact light-evoked responses. researchgate.net This highlights its application in in vivo functional imaging of immobilized rodents. researchgate.net

Furthermore, research into neurovascular coupling, the process by which neural activity regulates cerebral blood flow, often utilizes animal models where the effects of sedatives like chlorprothixene on basal metabolism and vasomotor tone are considered. researchgate.netnih.gov Two-photon microscopy is a technique employed in these studies to image neurovascular dynamics in the cortices of live mice. researchgate.net

Analytical Chemistry Techniques for Chlorprothixene Citrate

Spectrophotometric Quantification Methodologies

Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantification of chlorprothixene (B1288). Derivative spectrophotometry, in particular, enhances the resolution of overlapping spectral bands, thereby increasing the specificity and sensitivity of the analysis. A study has detailed methods using zero-order, first-order, and second-order derivatives for the determination of Chlorprothixene HCl in its pure form and in medicinal tablets. sielc.com

These methods were found to be straightforward, accurate, and reproducible for quantifying the drug within a concentration range of 0.4-3 μg.ml-1. sielc.com The validation of these techniques, following ICH Guidelines, confirmed their linearity, accuracy, precision, and reproductivity, making them suitable for routine quality control analysis. sielc.com

Zero-Order Derivative Spectrophotometry

In zero-order spectrophotometry, the absorption spectrum of chlorprothixene is recorded directly. The quantification is based on the absorbance measurement at specific wavelengths corresponding to maximum absorption. For chlorprothixene, analysis is typically performed at wavelengths of 196.6 nm and 258.4 nm. sielc.com This method, while simple, can be susceptible to interference from excipients in pharmaceutical formulations.

Table 1: Zero-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com

| Parameter | Value |

|---|---|

| Wavelengths (λ) | 196.6 nm, 258.4 nm |

| Linearity Range | 0.4-3 μg.ml-1 |

| Limit of Detection (LOD) | 0.0531-0.0611 μg.ml-1 |

First-Order Derivative Spectrophotometry

First-order derivative spectrophotometry involves the measurement of the first derivative of the absorbance spectrum (dA/dλ). This technique helps in resolving overlapping spectra and eliminating background interference. For chlorprothixene, the analysis is conducted at wavelengths of 215.8 nm, 247.2 nm, and 268.4 nm. sielc.com The use of zero-crossing points can further enhance the specificity of the measurement in the presence of other compounds.

Table 2: First-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com

| Parameter | Value |

|---|---|

| Wavelengths (λ) | 215.8 nm, 247.2 nm, 268.4 nm |

| Linearity Range | 0.4-3 μg.ml-1 |

| Limit of Detection (LOD) | 0.0531-0.0611 μg.ml-1 |

Second-Order Derivative Spectrophotometry

Second-order derivative spectrophotometry measures the second derivative of the absorbance (d²A/dλ²), which provides even greater resolution of complex spectra and can effectively minimize baseline shifts. The quantification of chlorprothixene using this method is performed at wavelengths of 223.2 nm and 257.4 nm. sielc.com This approach offers improved selectivity compared to zero and first-order methods.

Table 3: Second-Order Derivative Spectrophotometry Parameters for Chlorprothixene Analysis sielc.com

| Parameter | Value |

|---|---|

| Wavelengths (λ) | 223.2 nm, 257.4 nm |

| Linearity Range | 0.4-3 μg.ml-1 |

| Limit of Detection (LOD) | 0.0531-0.0611 μg.ml-1 |

Advanced Chromatographic Separations

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chlorprothixene, especially in complex matrices. High-performance liquid chromatography and gas chromatography are among the certified analytical techniques for this compound. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlorprothixene due to its high resolution and sensitivity. A common approach involves a reverse-phase (RP) HPLC method. sielc.com

One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 4: Typical HPLC Method Parameters for Chlorprothixene Analysis sielc.com

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), provides high sensitivity and selectivity for the determination of chlorprothixene. sielc.com The analysis typically involves a capillary column for efficient separation.

For the analysis of related tricyclic compounds, a BP-5 or HP-5MS capillary column is often employed, with helium serving as the carrier gas. mdpi.com The successful analysis of chlorprothixene by GC also depends on the proper selection of instrument components, such as inert liners and seals, to ensure sample integrity and achieve low detection limits. hpst.cz

Table 5: General Gas Chromatography (GC) Parameters for Thioxanthene (B1196266) Derivatives mdpi.comhpst.cz

| Parameter | Description |

|---|---|

| Column | BP-5 or HP-5MS Capillary Column |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Liner | Split, single taper, glass wool |

Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a significant analytical technique employed for the separation and identification of pharmaceutical compounds, including chlorprothixene. sysrevpharm.org In contrast to normal-phase chromatography, RP-TLC utilizes a nonpolar stationary phase, typically silica (B1680970) gel chemically modified with alkyl chains (e.g., C8 or C18), and a polar mobile phase. analyticaltoxicology.comwalisongo.ac.id This configuration causes nonpolar compounds to be retained more strongly on the stationary phase, while polar compounds travel further up the plate with the mobile phase. walisongo.ac.id

The separation mechanism in RP-TLC is governed by the partitioning of the analyte between the stationary and mobile phases. For a compound like chlorprothixene, its retention behavior is influenced by the composition of the mobile phase, which often consists of mixtures of water with organic modifiers like methanol (B129727) or acetonitrile. science.gov The pH of the mobile phase can also play a crucial role, particularly for ionizable compounds, as it affects their charge and, consequently, their polarity and interaction with the stationary phase. pageplace.de

While specific detailed research findings on the RP-TLC analysis of chlorprothixene citrate (B86180) are not extensively elaborated in the provided context, it is recognized as a certified analytical technique for the drug. sysrevpharm.org The methodology generally involves spotting the sample onto the RP-TLC plate, developing the plate in a sealed chamber with the chosen mobile phase, and finally, visualizing the separated spots, often under UV light. silicycle.com The retention factor (Rf) value is then calculated to identify the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone technique for the analysis of pharmaceuticals in complex biological matrices due to its exceptional sensitivity and selectivity. phenomenex.comkuleuven.be This method is particularly well-suited for the quantitative analysis of antipsychotic drugs like chlorprothixene in human plasma and serum. waters.commdpi.com

The process typically begins with a simple sample preparation step, such as protein precipitation, where a solvent like acetonitrile is added to a small volume of plasma (e.g., 50 µL) to remove proteins that could interfere with the analysis. phenomenex.comwaters.com The supernatant is then diluted and injected into the LC-MS/MS system.

The chromatographic separation is achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a reversed-phase column (e.g., C18). waters.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate) and an organic component (like methanol or acetonitrile) separates the analytes based on their polarity.

Following separation, the eluent is introduced into a tandem mass spectrometer. kuleuven.be Electrospray ionization (ESI) in the positive mode (ESI+) is commonly used to ionize the chlorprothixene molecules. waters.com The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized molecule of chlorprothixene) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering provides very high specificity and reduces background noise, allowing for accurate quantification even at low concentrations. kuleuven.bewaters.com

Table 1: Typical LC-MS/MS Parameters for Antipsychotic Drug Analysis

| Parameter | Description |

|---|---|

| Sample Volume | 50 µL of human plasma |

| Sample Preparation | Protein Precipitation |

| Chromatography | ACQUITY UPLC I-Class System |

| Column | XSelect HSS C18 SB XP, 2.5 µm |

| Ionization Mode | Electrospray Positive (ESI+) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Desolvation Temp. | 650 °C |

This interactive table summarizes typical parameters used in LC-MS/MS methods for analyzing panels of antipsychotic drugs, which would be applicable to chlorprothixene. waters.com

Electrochemical and Potentiometric Detection Methods

Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the determination of pharmaceutical compounds like chlorprothixene. worktribe.com These methods are based on measuring the potential (potentiometry) or current (voltammetry) in an electrochemical cell containing the analyte. brown.edu They are particularly useful for electroactive species, i.e., molecules that can be oxidized or reduced at an electrode surface.

Voltammetric Techniques

Voltammetry measures the current that flows as a function of a controlled applied potential. brown.edu For chlorprothixene, adsorptive stripping voltammetry (AdSV) using a glassy carbon electrode has been shown to be a highly sensitive method. nih.gov This technique involves a two-step process:

Preconcentration: Chlorprothixene is strongly adsorbed onto the surface of a glassy carbon electrode from the sample solution. This step is performed at open-circuit for a set period (e.g., 10 minutes) to accumulate the analyte on the electrode surface. nih.gov

Voltammetric Scan: A potential scan, typically using a differential pulse waveform, is applied to the electrode. This causes the adsorbed chlorprothixene to be oxidized, generating a current peak whose height is directly proportional to the concentration of the drug in the sample. nih.gov

This method allows for the detection of chlorprothixene at trace levels (ng/mL). The sensitivity is evaluated based on variables such as the pH of the electrolyte solution, accumulation time, and scan parameters. nih.gov Research has demonstrated a linear relationship between the peak current and chlorprothixene concentration up to 1 µg/mL. nih.gov

Table 2: Performance of Adsorptive Stripping Voltammetry for Chlorprothixene

| Parameter | Value |

|---|---|

| Technique | Differential-Pulse Adsorptive Stripping Voltammetry |

| Working Electrode | Glassy Carbon Electrode |

| Linear Range | Up to 1 µg/mL |

| Detection Limit | 2 ng/mL (with 10 min preconcentration) |

| Relative Standard Deviation | 3.2% (at 0.6 µg/mL level) |

This interactive table presents the performance characteristics of a validated voltammetric method for chlorprothixene analysis. nih.gov

Potentiometric Methods

Potentiometry involves measuring the potential difference between an indicator electrode and a reference electrode in an electrochemical cell at near-zero current. libretexts.org The potential of the indicator electrode is related to the activity (and thus concentration) of the analyte. For the analysis of pharmaceutical salts like chlorprothixene citrate, ion-selective electrodes (ISEs) are often employed. researchgate.netmdpi.com

The construction of an ISE for a specific drug typically involves creating a membrane that selectively interacts with the drug cation. mdpi.com This is often achieved by forming an ion-pair complex between the target drug cation (chlorprothixene) and a large, lipophilic counter-ion (such as tetraphenylborate). researchgate.netmdpi.com This ion-pair is incorporated into a polymeric membrane (e.g., PVC), which is then placed in the electrode body.

When the electrode is immersed in a solution containing chlorprothixene, an equilibrium is established at the membrane-solution interface, generating a potential that is logarithmically proportional to the concentration of the chlorprothixene cation. mdpi.com These sensors can exhibit a Nernstian or near-Nernstian response over a wide concentration range. researchgate.net

Modified Electrode Development for Enhanced Sensitivity

The sensitivity, selectivity, and stability of electrochemical sensors can be significantly improved by modifying the surface of the working electrode. mdpi.com While a bare glassy carbon electrode is effective for chlorprothixene detection via adsorption, further enhancements are possible through the use of advanced materials. nih.gov

The principle of adsorptive preconcentration itself is a form of surface interaction that enhances the signal. nih.gov The development of modern sensors focuses on creating surfaces with a high affinity for the target analyte and excellent electron transfer properties. researchgate.net

Methods for electrode modification include:

Nanomaterials: Incorporating nanoparticles (e.g., silver, gold) or carbon-based nanomaterials (e.g., carbon nanotubes) into a carbon paste electrode can increase the electroactive surface area and catalyze the electrochemical reaction, leading to higher sensitivity. mdpi.com

Polymers and Zeolites: Coating the electrode with specific polymers or porous materials like zeolites can create a selective binding layer that enhances the accumulation of the analyte while minimizing interference from other substances. brjac.com.br

Metal-Organic Frameworks (MOFs): These materials possess a high surface area and tunable porosity, making them promising candidates for modifying electrodes to achieve highly sensitive and selective detection of organic molecules. mdpi.com

For chlorprothixene, developing a sensor with a modified electrode could potentially lower the detection limit and improve the selectivity of voltammetric or potentiometric methods. nih.govmdpi.com

Method Validation and Performance Parameters in Research

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose and provides reliable, reproducible, and accurate results. scispace.com For the analysis of this compound, any developed method (chromatographic or electrochemical) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.orgresearchgate.net

Key performance parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rroij.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. rroij.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). rroij.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. rroij.com

Table 3: Key Method Validation Parameters

| Parameter | Description |

|---|---|

| Accuracy | Closeness of measured value to the true value; often expressed as % recovery. |

| Precision | Agreement between repeated measurements; expressed as Relative Standard Deviation (%RSD). |

| Linearity | Proportionality of the signal to the analyte concentration; evaluated by the correlation coefficient (R²). |

| LOD | The lowest concentration at which the analyte's presence can be detected. |

| LOQ | The lowest concentration that can be measured with acceptable accuracy and precision. |

| Specificity | Ability to measure only the desired analyte without interference. |

| Robustness | Resistance to small, deliberate changes in analytical parameters. |

This interactive table outlines the essential parameters for the validation of analytical methods in pharmaceutical research. scispace.comrroij.com

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standards across a specified range. For instance, a derivative spectrophotometric method for Chlorprothixene hydrochloride (HCl) has demonstrated linearity in the concentration range of 0.4–3 μg/mL. sysrevpharm.org The relationship between concentration and absorbance is established through a calibration curve, and the correlation coefficient (r²) is a key indicator of linearity, with values close to 1 being ideal. sysrevpharm.org

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. scispace.com For High-Performance Liquid Chromatography (HPLC) methods, the linearity is often assessed over a wider range, for example, from 10 to 50 mcg/ml for some pharmaceutical compounds. wisdomlib.org

Table 1: Representative Linearity and Calibration Range Data for an Analytical Method

| Parameter | Value |

|---|---|

| Analytical Method | Derivative Spectrophotometry |

| Calibration Range | 0.4–3 μg/mL |

Note: This table is for illustrative purposes and is based on findings for a spectrophotometric method for Chlorprothixene HCl. sysrevpharm.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wisdomlib.org

For the derivative spectrophotometric analysis of Chlorprothixene HCl, the LOD was reported to be in the range of 0.0531–0.0611 μg/mL, while the LOQ was found to be between 0.1776–0.2044 μg/mL. sysrevpharm.org These values are crucial for determining the suitability of a method for analyzing samples with very low concentrations of the analyte. For HPLC methods, the LOD and LOQ for similar compounds have been reported as 0.11 μg/ml and 0.34 μg/ml, respectively. wisdomlib.org

Table 2: Indicative LOD and LOQ Values for Chlorprothixene Analysis

| Parameter | Spectrophotometric Method (μg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.0531–0.0611 |

Note: Data is based on a study of Chlorprothixene HCl. sysrevpharm.org

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as percent recovery. wisdomlib.org

Validation of an analytical method involves determining both intra-day (repeatability) and inter-day (intermediate precision) precision. For a method to be considered precise, the %RSD values should typically be less than 2%. wisdomlib.org Accuracy is assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Acceptable recovery values are generally within 98-102%. nih.gov

Table 3: Illustrative Precision and Accuracy Data for a Validated Analytical Method

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Precision (%RSD) | ||

| Intra-day | Low, Medium, High | < 2% |

| Inter-day | Low, Medium, High | < 2% |

| Accuracy (% Recovery) | ||

| Low (e.g., 80%) | 98-102% | |

| Medium (e.g., 100%) | 98-102% |

Note: This table presents typical acceptance criteria for precision and accuracy in pharmaceutical analysis. wisdomlib.orgnih.gov

Reproducibility and Robustness Studies

Reproducibility assesses the precision of a method when it is performed by different analysts, in different laboratories, and with different equipment. It demonstrates the transferability of the analytical method. wisdomlib.org

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. wisdomlib.org For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. For Gas Chromatography-Mass Spectrometry (GC-MS), robustness might be tested by altering parameters such as the injection volume or oven temperature ramp rate. The method is considered robust if the results remain within acceptable limits despite these minor changes. brieflands.com

Sample Preparation Strategies for Complex Biological Matrices in Research

The analysis of this compound in biological matrices such as plasma, blood, or urine presents a significant challenge due to the presence of endogenous interfering substances like proteins and lipids. Effective sample preparation is therefore a critical step to ensure the accuracy and reliability of the analytical results.

Protein Precipitation (PPT)

Protein precipitation is a widely used technique for the removal of proteins from biological samples. It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample. nih.gov

Acetonitrile is a commonly used organic solvent for this purpose. scielo.br A general procedure involves adding a volume of cold acetonitrile (e.g., three to four times the sample volume) to the plasma sample. sigmaaldrich.com The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins. chromforum.org The resulting supernatant, which contains the analyte of interest, can then be decanted and further processed or directly injected into the analytical instrument. chromforum.org

A Step-by-Step Protein Precipitation Protocol using Acetonitrile:

To a known volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile (300 µL). thermofisher.com

Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure complete protein precipitation.

Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10 minutes) to obtain a compact protein pellet.

Carefully collect the clear supernatant containing the analyte.

The supernatant can then be evaporated to dryness and reconstituted in a suitable solvent for analysis or injected directly into the analytical system. chromforum.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. elementlabsolutions.com The choice of the organic solvent and the pH of the aqueous phase are critical parameters that determine the extraction efficiency. For basic drugs like Chlorprothixene, the pH of the biological sample is typically adjusted to a basic value to ensure the drug is in its non-ionized, more organic-soluble form.

A General Step-by-Step Liquid-Liquid Extraction Procedure:

Place a measured volume of the biological sample (e.g., blood or urine) into a separatory funnel or a suitable extraction tube. libretexts.org

Adjust the pH of the sample to a basic pH (e.g., pH 9-11 for basic drugs) using a suitable buffer or base. elementlabsolutions.com

Add a specific volume of an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol). forensicresources.org

Stopper the funnel or tube and shake vigorously for a set period (e.g., 1-2 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase. libretexts.org It is important to periodically vent the funnel to release any pressure buildup. libretexts.org

Allow the two phases to separate completely. The organic layer, containing the analyte, can then be collected. libretexts.org

The collected organic phase may be washed with a basic aqueous solution to remove any acidic impurities.

The organic solvent is then evaporated, and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument for subsequent analysis.

Solid-Phase Extraction (SPE) and its Innovations

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex matrices, such as biological fluids. The principle of SPE involves the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

For the analysis of chlorprothixene, SPE provides a robust method for its extraction from biological samples like human blood serum. A notable application involves the use of cyclohexyl (CH) SPE columns. In a study focused on the isolation of several tricyclic antidepressants and chlorprothixene, this method demonstrated high efficiency. The use of CH cartridges for the extraction of chlorprothixene from 500 µL of spiked human serum samples yielded a high recovery rate of 99.7% ± 2.3%. This high recovery underscores the suitability of SPE for the quantitative analysis of chlorprothixene in clinical and forensic toxicology.

The field of solid-phase extraction is continually evolving, with several innovations aimed at improving efficiency, reducing solvent consumption, and enhancing selectivity. These advancements are highly relevant for the analysis of pharmaceutical compounds like chlorprothixene.

Innovations in Solid-Phase Extraction:

Dispersive Solid-Phase Extraction (d-SPE): Introduced as a modification of traditional SPE, d-SPE involves dispersing the sorbent directly into the sample solution. This increases the contact area between the sorbent and the analyte, leading to faster extraction times and reduced solvent usage. After a brief period of vortexing or shaking, the sorbent is separated by centrifugation. This technique has been successfully applied to the extraction of various drugs from complex matrices.

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). In the context of chlorprothixene analysis, an MIP could be synthesized using chlorprothixene or a structural analog as the template. This would result in a sorbent with a high affinity and selectivity for chlorprothixene, allowing for its effective separation from structurally similar compounds and endogenous matrix components.

"Smart Adsorbents": This category includes materials that respond to external stimuli such as pH, temperature, or a magnetic field. Magnetic solid-phase extraction (MSPE), for instance, utilizes magnetic nanoparticles as the sorbent. This simplifies the separation process, as the sorbent with the adsorbed analyte can be easily isolated from the sample matrix using an external magnet, eliminating the need for centrifugation or filtration.

These innovations in SPE offer significant advantages for the analysis of chlorprothixene, leading to cleaner extracts, higher throughput, and more environmentally friendly procedures.

Table 1: Example of a Solid-Phase Extraction Method for Chlorprothixene

| Parameter | Description |

|---|---|

| Analyte | Chlorprothixene |

| Matrix | Human Blood Serum |

| SPE Sorbent | Cyclohexyl (CH) |

| Sample Volume | 500 µL |

| Recovery | 99.7% ± 2.3% |

Micro-Extraction Techniques

Micro-extraction techniques are miniaturized versions of traditional sample preparation methods, designed to significantly reduce the consumption of organic solvents and the required sample volume. These "green" analytical techniques offer high enrichment factors and are often compatible with direct coupling to chromatographic systems. Several micro-extraction techniques have shown great potential for the analysis of antipsychotic drugs, including chlorprothixene.

Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME):

A particularly effective and innovative approach for the determination of chlorprothixene is hollow fiber-based solid-phase microextraction (HF-SPME). This technique utilizes a porous hollow fiber membrane as a sorbent for the extraction of analytes. A recent study developed and validated a method using HF-SPME coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of chlorprothixene and four other antipsychotics in human whole blood and urine. nih.gov

In this method, a polyether sulfone hollow fiber was selected as the adsorption medium. The extraction process involved the adsorption of the analytes onto the hollow fiber from the biological sample, facilitated by ultrasonication. Following adsorption, the fiber was transferred to a tube containing a desorption solvent, and the analytes were desorbed, again with the aid of ultrasound, before instrumental analysis. nih.gov This method proved to be highly sensitive, with limits of quantification for chlorprothixene at the picogram per milliliter level. nih.gov

Other Promising Micro-Extraction Techniques:

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent (typically 1-4 mg) is packed into a syringe. nih.govnih.gov This allows for the processing of small sample volumes (as low as 10 µL) and the elution of the analyte in a small volume of solvent that can be directly injected into a chromatographic system. nih.gov The sorbent can be reused multiple times, making it a cost-effective and efficient technique for routine analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. ua.es This creates a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for analyte transfer. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. DLLME is known for its speed, simplicity, and high enrichment factors. ua.es

These micro-extraction techniques represent the forefront of modern analytical sample preparation, offering sensitive, rapid, and environmentally sustainable methods for the determination of chlorprothixene in complex biological matrices.

Table 2: Research Findings on HF-SPME for Chlorprothixene Analysis

| Parameter | Whole Blood | Urine |

|---|---|---|

| Extraction Technique | Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME) | Hollow Fiber-Based Solid-Phase Microextraction (HF-SPME) |

| Hollow Fiber Material | Polyether sulfone | Polyether sulfone |

| Limit of Quantification (LOQ) | 25.0 pg/mL | 12.5 pg/mL |

| Extraction Recovery | 46.4% - 96.6% | 65.2% - 101.9% |

| Precision (RSD) | ≤ 13.3% | ≤ 13.3% |

Data sourced from a study on the determination of five antipsychotics in human whole blood and urine. nih.gov

Computational Chemistry and Molecular Modeling of Chlorprothixene Citrate

Quantum Chemical Investigations (DFT and TDDFT)

Quantum chemical methods are essential for understanding the intrinsic properties of a molecule. DFT has become a standard method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. TDDFT extends this capability to study excited-state properties, which are crucial for understanding how molecules interact with light.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. github.iomolpro.net This process involves calculating the molecular energy at various atomic arrangements to find the conformation with the lowest possible energy (the global minimum) on the potential energy surface. For a flexible molecule like Chlorprothixene (B1288), which contains a tricyclic thioxanthene (B1196266) ring system and a side chain, multiple low-energy conformations (conformers) may exist.

Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), researchers can systematically explore the conformational landscape to identify the most stable isomer (cis or trans) and the orientation of the side chain. nih.govresearchgate.net The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental for all subsequent computational analyses.

Illustrative Data Table: Optimized Geometric Parameters for Chlorprothixene This table represents the type of data that would be generated from a DFT geometry optimization study. The values are hypothetical.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (in thioxanthene ring) | 1.40 Å |

| C-S | 1.78 Å | |

| C-Cl | 1.75 Å | |

| C-N (side chain) | 1.47 Å | |

| Bond Angle | C-S-C | 100.5° |

| C-C-Cl | 120.2° | |

| Dihedral Angle | Thioxanthene ring fold | 145.0° |

Understanding the electronic properties of Chlorprothixene is key to explaining its reactivity and interactions with biological targets. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

TDDFT is employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comsfasu.edu This analysis can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ncssm.edu Such predictions are valuable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions within the molecule's chromophore. researchgate.net

Illustrative Data Table: Calculated Electronic Properties of Chlorprothixene This table represents the type of data that would be generated from DFT/TDDFT calculations. The values are hypothetical.

| Property | Value | Description |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |

| Predicted λmax | 265 nm | Wavelength of maximum UV-Vis absorption |

| Oscillator Strength (f) | 0.45 | Theoretical intensity of the main electronic transition |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. mdpi.comdntb.gov.ua It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including drug-receptor binding. researchgate.netrsc.org MEP maps are calculated using the results of a DFT geometry optimization. rsc.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for interacting with positive sites on a receptor. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For Chlorprothixene, MEP analysis would likely reveal negative potential around the chlorine atom and the sulfur atom of the thioxanthene ring, as well as the nitrogen atom in the side chain, highlighting these as key sites for electrostatic interactions. nih.govrsc.org

Intramolecular charge transfer (ICT) refers to the redistribution of electron density within a molecule upon electronic excitation or chemical interaction. semanticscholar.orgvanderbilt.edunih.gov This phenomenon is critical for understanding the photophysical properties and reactivity of many organic molecules. mdpi.com Computational methods, such as Natural Bond Orbital (NBO) analysis or charge density difference plots derived from TDDFT calculations, can quantify the extent and direction of charge transfer during an electronic transition. nih.gov

For Chlorprothixene, analysis would focus on the charge redistribution between the electron-donating dimethylaminopropylidene side chain and the relatively electron-accepting chlorinated thioxanthene ring system upon photoexcitation. Understanding this charge transfer is important for predicting the molecule's behavior in different solvent environments and its potential for photo-induced reactions. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.com Chemical hardness (η) and its inverse, global softness (S), are fundamental properties derived from the HOMO and LUMO energies. researchgate.netias.ac.in

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Global Softness (S) represents the molecule's polarizability and readiness to undergo chemical reactions. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. ias.ac.in

These global reactivity descriptors are calculated using the following equations based on the energies of the frontier molecular orbitals: η = (ELUMO – EHOMO) / 2 S = 1 / (2η)

Calculating these values for Chlorprothixene provides a quantitative measure of its stability and reactivity, which can be compared with other related compounds to understand trends in its chemical behavior. ijnc.ir

Illustrative Data Table: Global Reactivity Descriptors for Chlorprothixene This table represents the type of data that would be generated from conceptual DFT calculations. The values are hypothetical and derived from the illustrative electronic properties above.

| Descriptor | Formula | Calculated Value |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | 2.35 eV |

| Global Softness (S) | 1 / (2η) | 0.21 eV-1 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.15 eV |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.govslideshare.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework for this purpose. wikipedia.orgmdpi.com QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. nih.gov

For Chlorprothixene, a computational SAR study would involve:

Dataset Assembly: Compiling a series of Chlorprothixene analogs with experimentally measured biological activities (e.g., dopamine (B1211576) receptor affinity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.

Validation: Rigorously validating the model to ensure its predictive power.

A validated QSAR model for Chlorprothixene and its derivatives could elucidate which structural features—such as the position of the chlorine atom, the geometry of the double bond (cis/trans), or the nature of the substituents on the side-chain nitrogen—are most critical for its pharmacological activity. This knowledge is invaluable for guiding the rational design of new, more potent, or selective analogs.

Molecular Docking and Virtual Screening Applications

Predicting the binding affinity between a small molecule ligand like Chlorprothixene and its protein target is a cornerstone of computer-aided drug design. nih.gov Binding affinity, often expressed as the Gibbs free energy of binding (ΔG), indicates the strength of the interaction; more negative values correspond to a more stable and thermodynamically favorable complex. rowansci.com Computational methods are widely used to estimate this value, helping to prioritize candidate molecules during the drug discovery process. nih.gov

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor, which in turn is used to estimate the binding affinity. nih.gov Following docking, scoring functions—which can be physics-based, empirical, or knowledge-based—are applied to rank different binding poses and predict affinity. More advanced methods utilize machine learning and deep learning models, which can be trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.govnih.gov These models often use a combination of structural information from the complex and various physicochemical descriptors of the ligand and protein to improve prediction accuracy. nih.gov For Chlorprothixene, these methods could be applied to predict its binding affinity to various G-protein coupled receptors (GPCRs), providing a quantitative basis for its observed polypharmacology.

Before predicting binding affinity, the specific location on the protein where the ligand binds—the binding site—must be identified. mdpi.com Computational approaches are essential for this task, especially for proteins where the binding site is not experimentally known. unomaha.edu These methods can be broadly categorized into geometric, energetic, and template-based approaches. mdpi.comunomaha.edu

Geometric methods identify binding sites by analyzing the protein's surface topology, typically searching for clefts or pockets that are large enough to accommodate a small molecule. unomaha.edu Energy-based approaches use computational probes (e.g., small organic functional groups) to map the protein surface, identifying regions that exhibit favorable interaction energies. unomaha.edu Template-based or evolutionary methods rely on structural similarity; if the target protein is structurally similar to another protein with a known binding site, it is inferred that the target protein has a comparable binding site in the same location. mdpi.com For a target of Chlorprothixene, such as a dopamine receptor, these computational tools can predict the most probable binding pocket, guiding subsequent docking and affinity prediction studies. scispace.com

Analysis of Intermolecular Interactions (e.g., C-H⋯π interactions)

The stability of a protein-ligand complex is determined by a network of non-covalent intermolecular interactions. Understanding these specific interactions is crucial for rational drug design. For Chlorprothixene, which contains a large, electron-rich tricyclic thioxanthene ring system, π-system interactions are particularly important.

One such significant interaction is the C-H⋯π interaction, which is considered a type of weak or non-conventional hydrogen bond. mdpi.com In this interaction, a polarized C-H bond acts as the hydrogen bond donor, and the electron cloud of an aromatic π-system (from either the ligand or a protein residue like Phenylalanine, Tyrosine, or Tryptophan) serves as the acceptor. mdpi.com These interactions are primarily governed by dispersion forces rather than electrostatics. mdpi.com The conformationally restricted side chain of proline residues can also interact favorably with aromatic systems via C-H⋯π interactions. nih.gov

In addition to C-H⋯π interactions, π-π stacking is another critical interaction for aromatic molecules. This occurs between the π-systems of Chlorprothixene's thioxanthene core and aromatic residues in the binding pocket. Favorable π-π interactions are often the result of π-σ attractions overcoming direct π-π repulsions, leading to offset or slipped geometries. researchgate.net A detailed analysis of these intermolecular forces using computational chemistry methods provides a molecular-level understanding of how Chlorprothixene recognizes and binds to its protein targets, offering valuable insights for the optimization of its structure to enhance potency and selectivity.

Pharmacological Interactions of Chlorprothixene Citrate at a Mechanistic Level

Investigation of Cytochrome P450 Enzyme Modulation (In Vitro Studies)

The cytochrome P450 (CYP) system is a critical component of drug metabolism, and modulation of these enzymes can lead to significant alterations in the pharmacokinetics of co-administered drugs. d-nb.info In vitro studies are essential for characterizing a compound's potential to either inhibit or induce CYP enzymes. mdpi.comeuropa.eu

Inhibition and Induction Potencies of P450 Enzymes